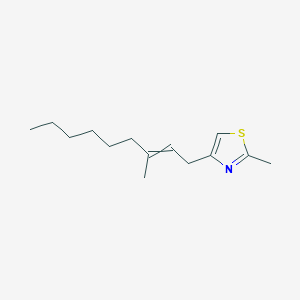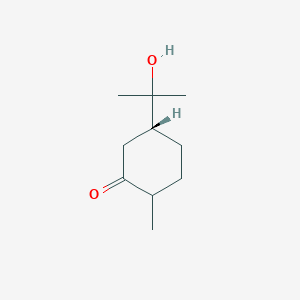
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- is a chiral compound with the molecular formula C10H18O2. This compound is a derivative of cyclohexanone, featuring a hydroxy group and a methyl group attached to the cyclohexane ring. The (5R) configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- can be achieved through several synthetic routes. One common method involves the hydrogenation of a precursor compound, such as 5-(1-hydroxy-1-methylethyl)-2-methylcyclohexene, using a suitable catalyst under controlled conditions. The reaction typically requires a hydrogen source, such as hydrogen gas, and a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to ensure precise reaction conditions. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- has various applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone, 4-(1-hydroxy-1-methylethyl)-: Similar structure but with different substitution pattern.
Cyclohexanone, 2-hydroxy-2-(1-hydroxy-1-methylethyl)-5-methyl-: Another derivative with additional hydroxy group.
Uniqueness
Cyclohexanone, 5-(1-hydroxy-1-methylethyl)-2-methyl-, (5R)- is unique due to its specific stereochemistry and substitution pattern, which can influence its chemical reactivity and biological activity. The (5R) configuration may confer distinct properties compared to its stereoisomers or other similar compounds.
Propriétés
Numéro CAS |
212058-35-0 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7?,8-/m1/s1 |
Clé InChI |
WZUYMVXZZRCRMY-BRFYHDHCSA-N |
SMILES isomérique |
CC1CC[C@H](CC1=O)C(C)(C)O |
SMILES canonique |
CC1CCC(CC1=O)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


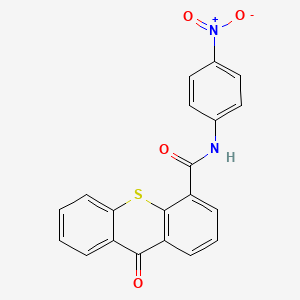
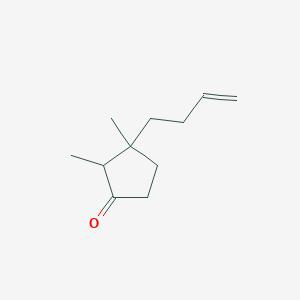
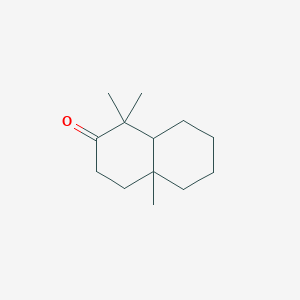
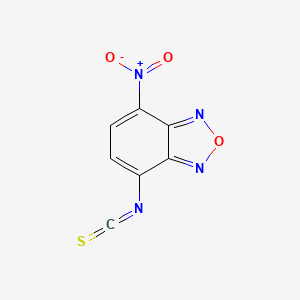
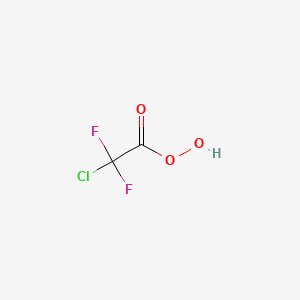

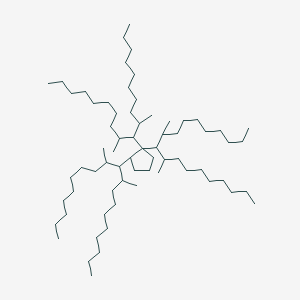

![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)
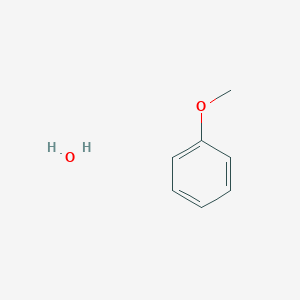
diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)

![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
